リパミジル

概要

説明

Ripasudil, also known by the trade name Glanatec, is a rho kinase inhibitor drug used for the treatment of glaucoma and ocular hypertension . It was first approved for treatment in Japan in September 2014 . Ripasudil’s mechanism of action affects intraocular pressure, or IOP, "by directly acting on the trabecular meshwork, thereby increasing conventional outflow through the Schlemm’s canal" .

Synthesis Analysis

A UV-spectrophotometric technique has been developed and validated for the quantitative estimation of ripasudil hydrochloride hydrate in pure and ophthalmic formulations . The objective of this research was to screen a solvent system in which ripasudil hydrochloride hydrate can be completely solubilized .

Molecular Structure Analysis

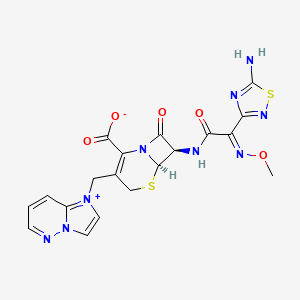

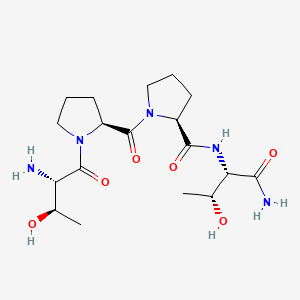

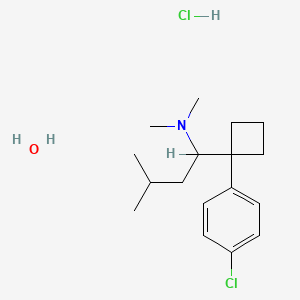

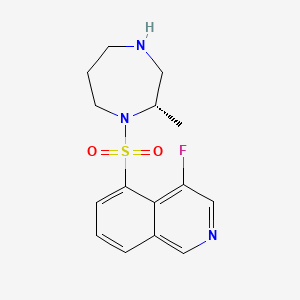

Ripasudil has a molecular formula of C15H18FN3O2S and a molecular weight of 323.39 . It is a small molecule and a derivative of fasudil .

Chemical Reactions Analysis

Ripasudil has been shown to change cell morphology, reduce the distribution of F-actin and fibronectin, and decrease the levels of certain inflammatory cytokines .

Physical And Chemical Properties Analysis

Ripasudil has a molecular weight of 395.88 and is soluble in HPLC-grade distilled water .

科学的研究の応用

角膜内皮保護

リパミジルは、特に角膜内皮細胞密度が低い患者において、白内障手術後の角膜内皮機能の完全性を維持し、細胞損失を抑制するのに役立つことが示唆されています。 これは、眼内手術後の角膜内皮保護のためのより幅広い使用の可能性を示しています .

角膜内皮損傷の治療

リパミジル点眼薬を用いた角膜内皮損傷の治療の可能性を調査した研究では、眼表面疾患の治療選択肢としての役割が強調されています .

角膜疾患における臨床的有効性

リパミジルは、さまざまな角膜疾患の文脈において、臨床的有効性と安全性の証拠を示しており、この分野における治療薬としての検討につながっています .

抗炎症効果

研究によると、リパミジル治療は細胞形態を変化させ、F-アクチンとフィブロネクチンの分布を減らし、インターロイキン(IL)-6、IL-8、IL-12などの特定の炎症性サイトカインのレベルを低下させる可能性があります .

眼圧低下

リパミジルとブリモニジンなどの他の薬剤を組み合わせることで、眼圧(IOP)を低下させる能力が示されており、結膜充血と角膜内皮細胞形態への影響も認められています .

緑内障手術における過剰な瘢痕形成の予防

リパミジルは、緑内障患者が手術の有効性を維持するために、ニードリングなどの処置を受ける際に、過剰な瘢痕形成を予防する効果をインビトロで示しています .

作用機序

Target of Action

Ripasudil primarily targets the Rho-associated coiled-coil containing protein kinase (ROCK) . ROCK is an effector protein of Rho, which binds with Rho to form a Rho/Rho-kinase complex . This complex regulates many physiological functions, including smooth muscle contractions, chemotaxis, neural growth, and gene expression .

Mode of Action

Ripasudil is a highly selective and potent inhibitor of ROCK . It works by decreasing intraocular pressure (IOP) in a dose-dependent manner and increasing flow facility . The maximum reduction of IOP occurs after 1 to 2 hours . By inhibiting ROCK, ripasudil directly acts on the trabecular meshwork, thereby increasing conventional outflow through the Schlemm’s canal .

Biochemical Pathways

Ripasudil affects the Rho/ROCK pathway, which plays a significant role in the contractile control of smooth muscle tissue . It has been shown to alleviate changes in human trabecular meshwork cells infected with HTLV-1 . Ripasudil treatment changes the cell morphology, reduces the distribution of F-actin and fibronectin, and decreases the levels of certain inflammatory cytokines, such as interleukin (IL)-6, IL-8, and IL-12 .

Pharmacokinetics

Ripasudil achieves a half-life of 0.49 to 0.73 hours in humans and is predominantly excreted in the urine . It has high intraocular permeability, which contributes to its bioavailability .

Result of Action

The molecular and cellular effects of Ripasudil’s action include changes in cell morphology, reduction in the distribution of F-actin and fibronectin, and decrease in the levels of certain inflammatory cytokines . It also induces retraction and rounding of cell bodies as well as disruption of actin bundles in trabecular meshwork cells .

Action Environment

For instance, when combined with brimonidine, an α2-adrenoceptor agonist, Ripasudil demonstrated enhanced intraocular pressure-lowering effects .

実験室実験の利点と制限

The advantages of using ripasudil in lab experiments include its specificity for Ripasudil inhibition, its well-established synthesis method, and its potential applications in various fields of research. However, there are also some limitations to using ripasudil in lab experiments, including its potential toxicity and off-target effects, as well as the need for further optimization of its pharmacokinetic properties.

将来の方向性

There are several future directions for the research on ripasudil. In ophthalmology, further studies are needed to determine the long-term safety and efficacy of ripasudil in the treatment of glaucoma and ocular hypertension. Moreover, the potential applications of ripasudil in the treatment of other ocular disorders, such as diabetic retinopathy and age-related macular degeneration, should be explored. In neurology, further studies are needed to determine the potential neuroprotective effects of ripasudil in various neurological disorders. In oncology, further studies are needed to determine the potential anti-cancer effects of ripasudil, as well as its potential as a combination therapy with other anti-cancer agents. Moreover, the development of more potent and selective Ripasudil inhibitors based on the structure of ripasudil should be explored.

Safety and Hazards

生化学分析

Biochemical Properties

Ripasudil is a highly selective and potent ROCK inhibitor . ROCK is an effector protein of Rho, which binds with Rho to form a Rho/Rho-kinase complex . This complex regulates many physiological functions, including smooth muscle contractions, chemotaxis, neural growth, and gene expression .

Cellular Effects

Ripasudil has high intraocular permeability and works by decreasing intraocular pressure (IOP) in a dose-dependent manner and increasing flow facility . It has been shown to change cell morphology, reduce the distribution of F-actin and fibronectin, and decrease the levels of certain inflammatory cytokines, such as interleukin (IL)-6, IL-8, and IL-12 .

Molecular Mechanism

Ripasudil exerts its effects at the molecular level by inhibiting ROCK and inducing cytoskeletal changes, including the retraction and rounding of cell bodies, and causing disruption of actin bundles in the trabecular meshwork . This can reduce the compaction of trabecular meshwork tissue and eventually result in increased aqueous outflow in the eye and reduced resistance to fluid flow .

Temporal Effects in Laboratory Settings

Ripasudil has been shown to cause transient morphological changes in corneal endothelial cells, which are attributed to the formation of protrusions along the cell-cell borders . These changes are transient and favor corneal wound healing .

Metabolic Pathways

It is known that Ripasudil is a potent inhibitor of ROCK, which plays a crucial role in various cellular processes, including cell migration, proliferation, and survival .

Transport and Distribution

Ripasudil has high intraocular permeability , suggesting that it can be effectively transported and distributed within ocular tissues

特性

IUPAC Name |

4-fluoro-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O2S.ClH.2H2O/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14;;;/h2,4-5,9-11,17H,3,6-8H2,1H3;1H;2*1H2/t11-;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMDJNMACGABCKQ-XVSRHIFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClFN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887375-67-9 | |

| Record name | Ripasudil hydrochloride dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887375679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIPASUDIL HYDROCHLORIDE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/016TTR32QF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Ripasudil hydrochloride hydrate is a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) [, , ]. By inhibiting ROCK, Ripasudil increases conventional aqueous outflow through the trabecular meshwork and Schlemm's canal, thereby lowering intraocular pressure (IOP) [, ].

A: ROCK plays a critical role in regulating the actin cytoskeleton. Inhibition of ROCK by Ripasudil leads to a decrease in actomyosin contractility, impacting cell morphology and function []. In human trabecular meshwork (HTM) cells, Ripasudil inhibited TGFβ2-induced stress fiber formation and decreased the expression of α-smooth muscle actin [].

A: In endotoxin-induced uveitis (EIU) in rats, Ripasudil significantly reduced inflammatory cell infiltration and protein exudation in the aqueous humor []. It also suppressed the production of pro-inflammatory cytokines, including IL-1β, IL-6, TNF-α, and MCP-1, in both the aqueous humor and the iris-ciliary body [].

ANone: The provided research articles focus primarily on the pharmacological and therapeutic aspects of Ripasudil and do not delve into its detailed structural characterization, including molecular formula, weight, or spectroscopic data. For this information, referring to chemical databases or the drug manufacturer's information would be more appropriate.

A: The research primarily discusses the formulation of Ripasudil as an ophthalmic solution at a concentration of 0.4% [, , , ]. Specific details about excipients or formulation strategies to enhance stability, solubility, or bioavailability are not elaborated upon in the provided articles.

ANone: Ripasudil functions as an enzyme inhibitor, specifically targeting ROCK. It does not possess inherent catalytic properties itself.

ANone: The provided research articles primarily focus on in vitro and in vivo studies of Ripasudil. They do not mention the use of computational chemistry approaches like simulations, calculations, or QSAR models.

ANone: The provided articles do not provide specific details on the SAR of Ripasudil or the impact of structural modifications on its activity, potency, or selectivity.

A: While the research indicates that Ripasudil is formulated as a 0.4% ophthalmic solution, details regarding its long-term stability in this formulation or strategies to enhance its stability, solubility, or bioavailability are not discussed in the provided articles [, , , ].

ANone: The provided articles primarily focus on the scientific and clinical aspects of Ripasudil and do not delve into details regarding SHE regulations, risk minimization, or responsible practices related to its research and development.

A: Studies in rabbits using radiolabeled Ripasudil ([14C]ripasudil) demonstrated that it is rapidly absorbed into the cornea after topical instillation and distributes throughout the eye []. Interestingly, higher concentrations were observed in melanin-containing ocular tissues like the iris-ciliary body and retina-choroid compared to non-pigmented tissues [].

A: In humans, the primary metabolic enzyme responsible for Ripasudil metabolism is aldehyde oxidase (AO), leading to the formation of its major metabolite, M1 [].

A: Yes, significant species differences exist in the metabolism of Ripasudil. For instance, six metabolites (M1 to M6) were identified in rat plasma after oral administration, while in humans, M1 is the predominant metabolite [].

A: Researchers have utilized cultured human corneal endothelial cells (HCECs) and human trabecular meshwork (HTM) cells to investigate the effects of Ripasudil on cell proliferation, wound healing, and cytoskeletal changes [, , ].

A: Yes, Ripasudil has been evaluated in various animal models, including rabbits and monkeys, to assess its IOP-lowering effects and interactions with other glaucoma therapeutic agents [, , ]. Studies in a mouse model of normal tension glaucoma (EAAC1 knockout mice) demonstrated that topical Ripasudil not only reduced IOP but also provided neuroprotection to retinal ganglion cells (RGCs) [].

A: Numerous clinical trials have been conducted in Japan, where Ripasudil is approved for the treatment of glaucoma and ocular hypertension. These trials have investigated its efficacy and safety in various glaucoma subtypes, including primary open-angle glaucoma (POAG), secondary glaucoma, and primary angle-closure glaucoma (PACG) [, , ].

A: Several studies investigated Ripasudil's potential in treating FECD. One study reported significant improvements in visual acuity and central corneal thickness after 18 months of Ripasudil treatment in FECD patients with glaucoma compared to a control group []. Additionally, clinical trials explored the use of topical Ripasudil as an adjunct to Descemet stripping only (DSO) in FECD patients, showing promising results in corneal clearance and visual improvement [, ].

ANone: The provided articles do not delve into specific mechanisms of resistance to Ripasudil or its potential for cross-resistance with other compounds or classes. Further research is needed to elucidate these aspects.

A: Conjunctival hyperemia is the most frequently reported adverse effect of topical Ripasudil, but it is typically transient and mild [, , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(6-{4-[(2S)-1,4-Dimethyl-3-oxopiperazin-2-yl]anilino}-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1663581.png)